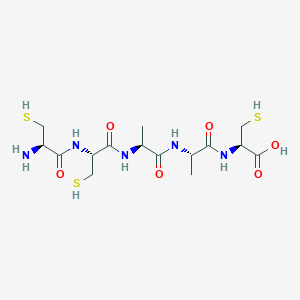
3-tert-Butyl-3-methyl-1,3-selenasiletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-3-methyl-1,3-selenasiletane is an organoselenium compound characterized by the presence of a selenasiletane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-3-methyl-1,3-selenasiletane typically involves the reaction of tert-butyl and methyl-substituted silanes with selenium reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. large-scale synthesis would likely involve optimization of the laboratory-scale methods, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-3-methyl-1,3-selenasiletane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-tert-Butyl-3-methyl-1,3-selenasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of selenium-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-selenasiletane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The selenium atom can interact with biological molecules, potentially modulating oxidative stress and enzyme activity. Specific molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-tert-Butyl-3-methyl-1,3-silathiane: Similar structure but with sulfur instead of selenium.
3-tert-Butyl-3-methyl-1,3-siloxane: Contains oxygen instead of selenium.
3-tert-Butyl-3-methyl-1,3-silazane: Contains nitrogen instead of selenium.
Uniqueness
3-tert-Butyl-3-methyl-1,3-selenasiletane is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications .
Propiedades
Número CAS |
918905-19-8 |
|---|---|
Fórmula molecular |
C7H16SeSi |
Peso molecular |
207.26 g/mol |
Nombre IUPAC |
3-tert-butyl-3-methyl-1,3-selenasiletane |
InChI |
InChI=1S/C7H16SeSi/c1-7(2,3)9(4)5-8-6-9/h5-6H2,1-4H3 |
Clave InChI |
PNGBIWVJDFCYFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si]1(C[Se]C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
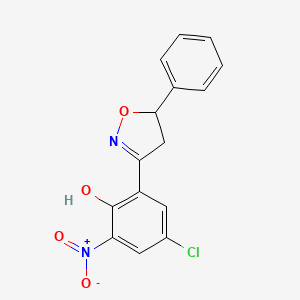
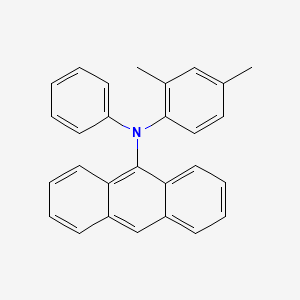
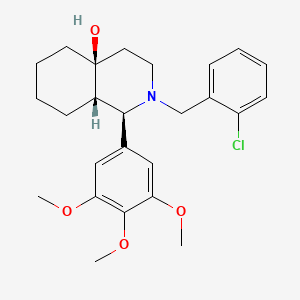
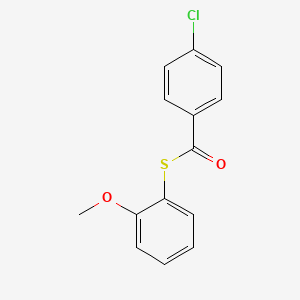
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)


![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)
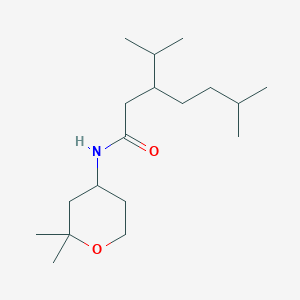
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
